molecular formula C21H17ClN2O2 B3840203 N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide CAS No. 5317-30-6

N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide

Cat. No.: B3840203
CAS No.: 5317-30-6
M. Wt: 364.8 g/mol
InChI Key: GNSRUZKPRLCNKC-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide is a chemical compound with the molecular formula C21H17ClN2O2 and a molecular weight of 364.82488 g/mol . This compound is a type of hydrazone, which is a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2. Hydrazones are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide typically involves the condensation reaction between 2-(benzyloxy)benzaldehyde and 3-chlorobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N’-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzohydrazides with various functional groups replacing the chloro group.

Scientific Research Applications

N’-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N’-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide can be compared with other hydrazone derivatives, such as:

These comparisons highlight the uniqueness of N’-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide in terms of its specific substituents and the resulting properties.

Properties

IUPAC Name

3-chloro-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c22-19-11-6-10-17(13-19)21(25)24-23-14-18-9-4-5-12-20(18)26-15-16-7-2-1-3-8-16/h1-14H,15H2,(H,24,25)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSRUZKPRLCNKC-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416329
Record name AC1NSD4Z
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5317-30-6
Record name AC1NSD4Z
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide
Reactant of Route 4
Reactant of Route 4
N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide
Reactant of Route 5
Reactant of Route 5
N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide
Reactant of Route 6
Reactant of Route 6
N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.